molecular formula C18H23N7O2 B2599993 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one CAS No. 2034348-38-2

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2599993
CAS No.: 2034348-38-2
M. Wt: 369.429
InChI Key: JFSDJCRXULZGJH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a diketone.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a halogenated precursor.

    Formation of the Triazolopyrazine Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile or similar compound.

    Final Coupling: The final step involves coupling the previously synthesized fragments under conditions that promote the formation of the desired product, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine and triazolopyrazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific site of reduction.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

Biologically, it may be used in the study of enzyme inhibition or receptor binding due to its complex structure and potential for high specificity.

Medicine

In medicine, this compound is of interest for its potential therapeutic effects, particularly in the treatment of neurological disorders or cancers, where it may act on specific molecular targets.

Industry

Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-12-15(13(2)27-22-12)4-5-16(26)23-8-10-24(11-9-23)17-18-21-20-14(3)25(18)7-6-19-17/h6-7H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSDJCRXULZGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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